Cas no 67967-19-5 (1,7-Naphthyridine, 5,8-dibromo-)

1,7-Naphthyridine, 5,8-dibromo- Chemical and Physical Properties
Names and Identifiers
-
- 1,7-Naphthyridine, 5,8-dibromo-
- 5,8-dibromo-1,7-naphthyridine
- SCHEMBL11910994
- 67967-19-5
- MFCD12404065
- DTXSID00498387
-
- MDL: MFCD12404065
- Inchi: InChI=1S/C8H4Br2N2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H
- InChI Key: QVCKKABTOIEHQD-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(Br)C2=NC=CC=C12
Computed Properties
- Exact Mass: 287.87207g/mol
- Monoisotopic Mass: 285.87412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 25.8Ų
1,7-Naphthyridine, 5,8-dibromo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB555709-100 mg |
5,8-Dibromo-1,7-naphthyridine; . |
67967-19-5 | 100mg |
€419.80 | 2023-06-14 | ||
abcr | AB555709-250 mg |
5,8-Dibromo-1,7-naphthyridine; . |
67967-19-5 | 250mg |
€782.60 | 2023-06-14 | ||
Ambeed | A326275-100mg |
5,8-dibromo-1,7-naphthyridine |
67967-19-5 | 97% | 100mg |
$194.0 | 2024-08-02 | |
Ambeed | A326275-50mg |
5,8-dibromo-1,7-naphthyridine |
67967-19-5 | 97% | 50mg |
$114.0 | 2024-08-02 | |
Ambeed | A326275-1g |
5,8-dibromo-1,7-naphthyridine |
67967-19-5 | 97% | 1g |
$883.0 | 2024-08-02 | |
eNovation Chemicals LLC | Y1250331-1g |
1,7-Naphthyridine, 5,8-dibromo- |
67967-19-5 | 95% | 1g |
$770 | 2024-06-07 | |
eNovation Chemicals LLC | Y1250331-100mg |
1,7-Naphthyridine, 5,8-dibromo- |
67967-19-5 | 95% | 100mg |
$205 | 2025-02-19 | |
eNovation Chemicals LLC | Y1250331-100mg |
1,7-Naphthyridine, 5,8-dibromo- |
67967-19-5 | 95% | 100mg |
$205 | 2025-02-19 | |
eNovation Chemicals LLC | Y1250331-1g |
1,7-Naphthyridine, 5,8-dibromo- |
67967-19-5 | 95% | 1g |
$850 | 2025-02-19 | |
abcr | AB555709-100mg |
5,8-Dibromo-1,7-naphthyridine; . |
67967-19-5 | 100mg |
€419.80 | 2023-08-31 |
1,7-Naphthyridine, 5,8-dibromo- Related Literature
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
Additional information on 1,7-Naphthyridine, 5,8-dibromo-
5,8-Dibromo-1,7-Naphthyridine (CAS No. 67967-19-5): A Comprehensive Overview
5,8-Dibromo-1,7-naphthyridine (CAS No. 67967-19-5) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which consists of a naphthyridine core substituted with bromine atoms at the 5 and 8 positions. The 5,8-dibromo-1,7-naphthyridine framework offers a rich platform for various chemical modifications and functionalizations, making it an important building block in the synthesis of more complex molecules.
The naphthyridine core is a heterocyclic aromatic compound with a fused pyridine and pyrimidine ring system. The introduction of bromine atoms at specific positions imparts unique electronic and steric properties to the molecule, which can be exploited in a variety of applications. Recent research has highlighted the potential of 5,8-dibromo-1,7-naphthyridine in the development of novel pharmaceuticals, advanced materials, and chemical probes.
In the realm of medicinal chemistry, 5,8-dibromo-1,7-naphthyridine has been investigated for its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits promising biological activities, including antiviral and anticancer properties. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5,8-dibromo-1,7-naphthyridine exhibit potent inhibitory effects against certain viral enzymes, making them potential candidates for antiviral drug development.
Moreover, the 5,8-dibromo-1,7-naphthyridine scaffold has been explored for its anticancer properties. Research conducted at the National Cancer Institute revealed that certain derivatives of this compound show selective cytotoxicity against various cancer cell lines. The mechanism of action involves the disruption of key cellular processes such as DNA replication and protein synthesis. These findings underscore the potential of 5,8-dibromo-1,7-naphthyridine as a starting point for the development of novel anticancer agents.
Beyond its applications in medicinal chemistry, 5,8-dibromo-1,7-naphthyridine has also found use in materials science. The presence of bromine atoms on the naphthyridine core can be leveraged to create functional materials with tailored properties. For example, researchers at the University of California have developed polymer-based materials incorporating 5,8-dibromo-1,7-naphthyridine units that exhibit enhanced optical and electronic properties. These materials have potential applications in optoelectronics and photovoltaic devices.
The synthetic accessibility of 5,8-dibromo-1,7-naphthyridine is another factor contributing to its widespread use in research and development. Various synthetic routes have been reported for the preparation of this compound and its derivatives. One common approach involves the bromination of 1,7-naphthyridine using N-bromosuccinimide (NBS) or other brominating agents. This method provides good yields and allows for easy functionalization at other positions on the naphthyridine ring.
In addition to its synthetic versatility, 5,8-dibromo-1,7-naphthyridine is also amenable to various chemical transformations that can expand its utility. For instance, cross-coupling reactions such as Suzuki-Miyaura coupling can be used to introduce aryl or alkyl groups at the brominated positions. These transformations enable the synthesis of a wide range of derivatives with diverse functional groups and properties.
The environmental impact and safety profile of 5,8-dibromo-1,7-naphthyridine are important considerations in its use and application. While this compound is not classified as hazardous or toxic under current regulations, it is essential to handle it with care to avoid potential risks associated with exposure or improper disposal. Researchers are continually evaluating the environmental fate and toxicity of compounds like 5,8-dibromo-1,7-naphthyridine to ensure their safe use in various applications.
In conclusion, 5,8-dibromo-1,7-naphthyridine (CAS No. 67967-19-5) is a multifaceted compound with significant potential in multiple scientific disciplines. Its unique molecular structure and versatile synthetic properties make it an attractive candidate for further research and development in areas such as medicinal chemistry and materials science. As ongoing studies continue to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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